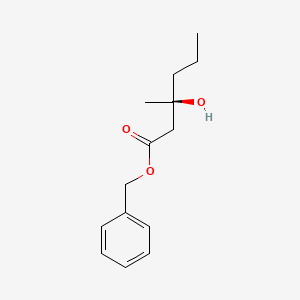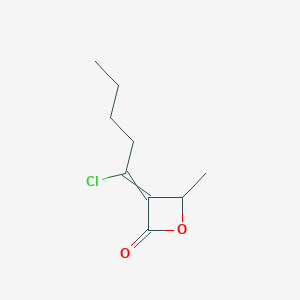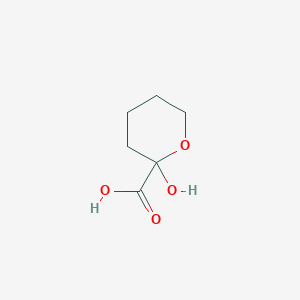
Benzyl (3S)-3-hydroxy-3-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3S)-3-hydroxy-3-methylhexanoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzyl group attached to a (3S)-3-hydroxy-3-methylhexanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl (3S)-3-hydroxy-3-methylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-hydroxy-3-methylhexanoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of benzyl esters often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as tetrabutylammonium iodide (TBAI) can be used to facilitate the esterification process under mild and clean conditions . This method is advantageous due to its efficiency and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (3S)-3-hydroxy-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for ester reduction.
Substitution: Nucleophiles such as ammonia or amines can be used to convert the ester into amides.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, (3S)-3-hydroxy-3-methylhexanol.
Substitution: Benzyl (3S)-3-hydroxy-3-methylhexanamide.
Aplicaciones Científicas De Investigación
Benzyl (3S)-3-hydroxy-3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of benzyl (3S)-3-hydroxy-3-methylhexanoate depends on its specific applicationThe molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl acetate: Similar structure but with an acetate group instead of the (3S)-3-hydroxy-3-methylhexanoate moiety.
Benzyl benzoate: Contains a benzoate group instead of the (3S)-3-hydroxy-3-methylhexanoate moiety.
Benzyl alcohol: Lacks the ester group, consisting only of the benzyl group attached to a hydroxyl group.
Uniqueness
Benzyl (3S)-3-hydroxy-3-methylhexanoate is unique due to the presence of the (3S)-3-hydroxy-3-methylhexanoate moiety, which imparts specific chemical and physical properties.
Propiedades
Número CAS |
776315-32-3 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
benzyl (3S)-3-hydroxy-3-methylhexanoate |
InChI |
InChI=1S/C14H20O3/c1-3-9-14(2,16)10-13(15)17-11-12-7-5-4-6-8-12/h4-8,16H,3,9-11H2,1-2H3/t14-/m0/s1 |
Clave InChI |
OBORFPXNCKRUJI-AWEZNQCLSA-N |
SMILES isomérico |
CCC[C@@](C)(CC(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
CCCC(C)(CC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)


![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)





![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)

![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)

![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)
